molecular formula C8H9N3 B150799 (1H-benzo[d]imidazol-2-yl)methanamine CAS No. 5805-57-2

(1H-benzo[d]imidazol-2-yl)methanamine

Cat. No. B150799
CAS RN: 5805-57-2
M. Wt: 147.18 g/mol
InChI Key: UCOSRTUSVXHIMK-UHFFFAOYSA-N
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Patent
US07491733B2

Procedure details

A solution of 2-aminoaniline (27 g, 0.25 mol), glycine (27.7 g, 0.37 mol) and 250 ml of 5.5M hydrochloric acid is refluxed for 30 hours and then stored in a refrigerator for 24 hours. The precipitate formed is filtered off with suction and then taken up in 400 ml of methanol and treated with carbon black. The mixture is filtered and the solvent is removed to give 22 g (49%) of a white solid.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
49%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[NH2:9][CH2:10][C:11](O)=O>Cl>[NH2:9][CH2:10][C:11]1[NH:1][C:2]2[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=2[N:4]=1

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
NC1=C(N)C=CC=C1
Name
Quantity
27.7 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
ADDITION
Type
ADDITION
Details
treated with carbon black
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NCC=1NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.